2-Oxoimidazolidine-4-carboxylic acid
Description
2-Oxoimidazolidine-4-carboxylic acid is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry and organic synthesis. It serves as a core structure for the development of various derivatives with biological activity, such as angiotensin-converting enzyme (ACE) inhibitors, hepatitis C virus NS3-4A serine protease inhibitors, and as a chiral auxiliary in stereoselective synthesis .
Synthesis Analysis
The synthesis of 2-oxoimidazolidine-4-carboxylic acid derivatives has been explored through different methods. For instance, derivatives with potent ACE inhibitory activities were prepared by two methods, leading to compounds with significant antihypertensive effects in rats . Additionally, the compound has been used as a chiral auxiliary in the synthesis of enantiomerically pure compounds, such as 2-methyl-3-phenylpropanoic acid and dipeptide synthesis, showcasing its versatility in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-oxoimidazolidine-4-carboxylic acid derivatives plays a crucial role in their biological activity. The structure-activity relationships of these compounds have been discussed, particularly in the context of ACE inhibition, where the S,S,S configuration of the dicarboxylic acids was found to be important for potent activity . The X-ray crystal structure of an inhibitor derived from this core bound to the HCV NS3 serine protease has also been reported, providing insights into the molecular interactions responsible for its inhibitory activity .
Chemical Reactions Analysis
2-Oxoimidazolidine-4-carboxylic acid derivatives have been involved in various chemical reactions. They have been used as chiral auxiliaries in kinetic resolution and dynamic kinetic resolution processes, which are important for the stereoselective synthesis of amino acids and other chiral molecules . These reactions include stereospecific amination, Gabriel reaction, and alkylation of α-bromo amides with malonic ester enolates, demonstrating the compound's utility in producing enantiomerically enriched products.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-oxoimidazolidine-4-carboxylic acid itself are not detailed in the provided papers, its derivatives have been characterized using various analytical techniques such as NMR, FTIR, and high-performance liquid chromatography (HPLC) . These studies have confirmed the structures of synthesized compounds and have provided information on their purity and stability. The compound's role as a competitive inhibitor of 5-oxoprolinase also suggests that it has specific interactions with enzymes, which could be attributed to its physical and chemical properties .
properties
IUPAC Name |
2-oxoimidazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKRPYCBSZIQKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943780 | |
Record name | 2-Hydroxy-4,5-dihydro-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxoimidazolidine-4-carboxylic acid | |
CAS RN |
21277-16-7 | |
Record name | 2-Oxo-4-imidazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21277-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-4-imidazolinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021277167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-4,5-dihydro-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-4-imidazolinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.